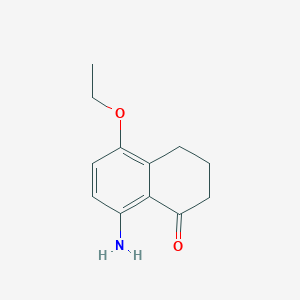

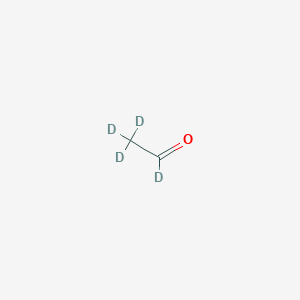

アセトアルデヒド-d4

概要

説明

2H4Acetaldehyde, also known as 2H4-acetaldehyde, is an organic compound that is a derivative of acetaldehyde. It is an important building block for many synthetic processes, particularly in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in the synthesis of many natural products. 2H4-acetaldehyde can be synthesized in a variety of ways, including from acetaldehyde itself, from ethylene, and from ethylene oxide. It has a wide range of applications in the laboratory, and is used in a range of biochemical and physiological studies.

科学的研究の応用

分析方法の内部標準

アセトアルデヒド-d4は、アルコールとその酸化生成物の定量における精度と正確性を確保するために、分析化学において一般的な内部標準として使用されます。 これは、法医学や生命科学などの分野で非常に重要です .

アルコール飲料の酸化に関する研究

研究によると、this compoundは、長い貯蔵期間により、アルコール飲料やエタノールを含む他の消費財に生成される可能性があります。 その生成と反応性は、時間とともに生じる化学変化を理解するために研究されています .

環境および食品サンプル分析

This compoundは、環境および食品サンプル中のアルデヒドを決定および制御するための分析方法の開発において役割を果たしており、それらの発生源、毒性、および人間の健康への影響を理解するために重要です .

DNA付加物の研究

この化合物は、アセトアルデヒドから生成されるN2-エチル-2'-デオキシグアノシン(Et-dG)などのDNA付加物の研究に使用されます。 これは、液体クロマトグラフィー質量分析(LC-MS)分析用の同位体内部標準を取得するのに役立ちます .

神経伝達物質の定量分析

神経科学では、this compoundは、定量分析中のクロマトグラフィー、感度、および安定性を向上させるために、ノルエピネフリンなどの神経伝達物質の誘導体化に使用されます .

電子タバコの蒸気分析

この化合物は、電子タバコから蒸発した液体中のカルボニル化合物を直接分析するための新しい分析方法を開発するために使用されており、それらの潜在的な健康への影響に関する研究に貢献しています .

Safety and Hazards

(2H4)Acetaldehyde is classified as a flammable liquid and vapor. It can cause serious eye irritation, respiratory irritation, and is suspected of causing genetic defects. It is also classified as a potential carcinogen . It can cause irritation to the eyes, nose, and throat, and can lead to dermatitis, conjunctivitis, cough, central nervous system depression, and delayed pulmonary edema .

作用機序

Target of Action

Acetaldehyde-d4, also known as 1,2,2,2-tetradeuterioethanone, primarily targets the enzyme aldehyde dehydrogenase . This enzyme is responsible for the metabolism of acetaldehyde, a compound that naturally occurs in the body .

Mode of Action

The mode of action of Acetaldehyde-d4 involves its interaction with its primary target, aldehyde dehydrogenase. Consumption of certain substances, such as disulfiram, inhibits aldehyde dehydrogenase, causing acetaldehyde to build up in the body . This buildup of acetaldehyde results in various physiological changes, including flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms .

Biochemical Pathways

Acetaldehyde-d4 is involved in the metabolic pathway of alcohol. When alcohol is ingested, it is first converted into acetaldehyde by the enzyme alcohol dehydrogenase. Acetaldehyde is then further metabolized by aldehyde dehydrogenase into acetate . In the presence of substances that inhibit aldehyde dehydrogenase, such as disulfiram, acetaldehyde accumulates in the body .

Pharmacokinetics

It is known that the compound has a boiling point of 21°c and a melting point of -125°c . It is stored at a temperature of -20°C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The accumulation of acetaldehyde in the body due to the action of Acetaldehyde-d4 can lead to a complex of highly unpleasant symptoms, referred to as the disulfiram-alcohol reaction . This reaction is proportional to the dosage of both disulfiram and alcohol .

Action Environment

The action, efficacy, and stability of Acetaldehyde-d4 can be influenced by various environmental factors. For instance, the compound’s vapor pressure is 14.05 psi at 20°C , and its autoignition temperature is 347°F . These properties suggest that the compound’s action may be affected by temperature and pressure conditions. Furthermore, the compound’s action can also be influenced by the presence of other substances in the body, such as alcohol and disulfiram .

生化学分析

Biochemical Properties

Acetaldehyde-d4 plays a role in biochemical reactions similar to its non-deuterated counterpart, acetaldehyde . It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of alcohol . These enzymes catalyze the oxidation of ethanol to acetaldehyde and further to acetic acid . The presence of deuterium atoms in Acetaldehyde-d4 may influence these interactions, potentially affecting the rate of these reactions .

Cellular Effects

The effects of Acetaldehyde-d4 on cells are expected to be similar to those of acetaldehyde. Acetaldehyde has been shown to cause cytotoxicity, increase reactive oxygen species (ROS) levels, and induce DNA damage in cells . It is reasonable to assume that Acetaldehyde-d4 could have similar effects, although the presence of deuterium atoms may modulate these effects .

Molecular Mechanism

The molecular mechanism of action of Acetaldehyde-d4 is likely to involve its interactions with biomolecules, similar to acetaldehyde. Acetaldehyde can form adducts with DNA and proteins, leading to mutations and altered protein function . Acetaldehyde-d4, with its deuterium atoms, might exhibit similar behavior, potentially leading to changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of Acetaldehyde-d4 at different dosages in animal models have not been extensively studied. Studies on acetaldehyde have shown dose-dependent effects, including toxic effects at high doses . It is plausible that Acetaldehyde-d4 could exhibit similar dose-dependent effects, although the presence of deuterium atoms may influence its toxicity profile .

Metabolic Pathways

Acetaldehyde-d4 is likely to be involved in similar metabolic pathways as acetaldehyde. Acetaldehyde is an intermediate in the metabolism of ethanol, where it is oxidized to acetic acid, which is then converted to acetyl-CoA and enters the tricarboxylic acid cycle . Acetaldehyde-d4 could potentially follow a similar metabolic pathway .

Transport and Distribution

The transport and distribution of Acetaldehyde-d4 within cells and tissues are not well-characterized. Given its small size and similarity to acetaldehyde, it is likely to be able to diffuse across cell membranes . The presence of deuterium atoms may influence its distribution and accumulation within cells .

Subcellular Localization

Based on the properties of acetaldehyde, it can be inferred that Acetaldehyde-d4 may be found throughout the cell due to its small size and ability to cross biological membranes .

特性

IUPAC Name |

1,2,2,2-tetradeuterioethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167531 | |

| Record name | (2H4)Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1632-89-9 | |

| Record name | Acetaldehyde-1,2,2,2-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H4)Acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H4)Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H4]acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-ethyl-2-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B137859.png)

![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)

![2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B137865.png)